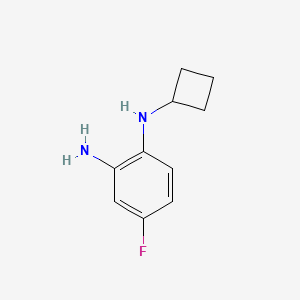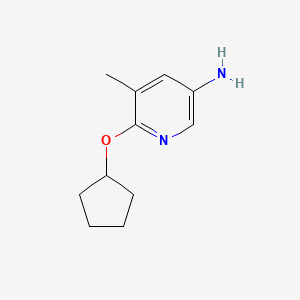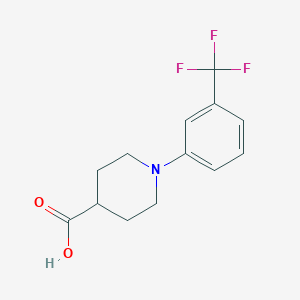
1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
TFP is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It belongs to the class of piperidine derivatives and contains a trifluoromethyl group attached to a phenyl ring . The molecular formula is C₁₃H₁₄F₃NO₂ .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Role in Synthesis of GABA Uptake Inhibitors
The synthesis of fluorine-18 labeled inhibitors of GABA reuptake has been facilitated using compounds related to 1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid. These derivatives have been prepared in no-carrier-added form, demonstrating the compound's utility in synthesizing GABA uptake inhibitors, which are significant in neurological research (Kilbourn, Pavia, & Gregor, 1990).
2. Contribution in Cancer Treatment Research
Compounds structurally related to this compound have been identified as potential inhibitors of Aurora A, which may be useful in treating cancer. This suggests that derivatives of this compound could be crucial in developing new cancer treatments (ロバート ヘンリー,ジェームズ, 2006).
3. Application in Epoxide Hydrolase Inhibition
Derivatives of this compound have been found effective as inhibitors of soluble epoxide hydrolase. This discovery is significant for studying various disease models and understanding the role of epoxide hydrolase in them (Thalji et al., 2013).
4. Role in Spectroscopic and Quantum Studies
The compound has been used in studying the spectroscopic properties and quantum mechanics of related compounds. This includes investigations into various properties like Mulliken charges and molecular electrostatic potential, contributing to a deeper understanding of the molecular characteristics of such compounds (Devi, Bishnoi, & Fatma, 2020).
5. Involvement in Chiral Synthesis
It has been involved in the chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. These derivatives are vital in the development of new pharmaceuticals and study of chiral molecules (Lau et al., 2002).
6. Application in Enantiopure Synthesis
The compound has facilitated the synthesis of enantiopure pipecolic acids, proving essential in the study of chiral drugs and molecules (Swarbrick & Lubell, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-2-1-3-11(8-10)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHATVVFAEAWOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

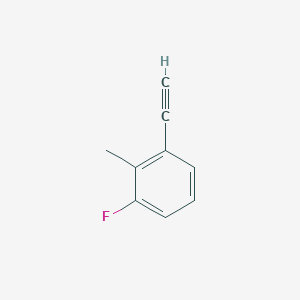
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
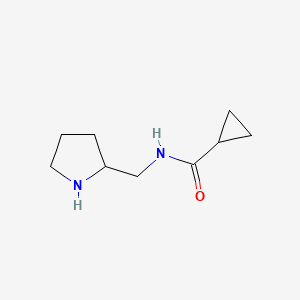
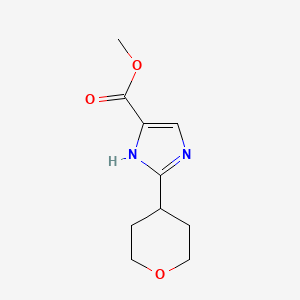
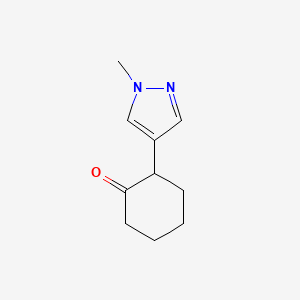
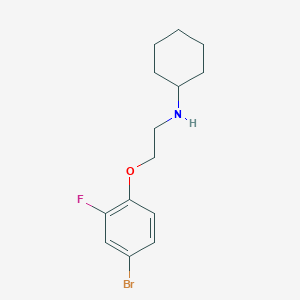

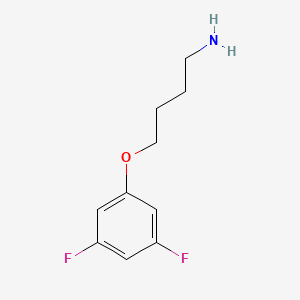
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1399588.png)
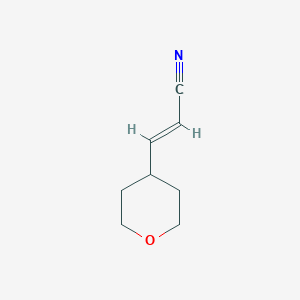
![N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399592.png)
